REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:24])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH2:15][CH:14]3[N:16]([C:17]([O:19]C(C)(C)C)=[O:18])[CH:11]([CH2:12][CH2:13]3)[CH:10]=2)[O:3]1.O1CCOCC1.Cl.[CH2:32](OC(ON1C(=O)CCC1=O)=O)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.C(N(CC)CC)C>O1CCOCC1.CCOC(C)=O.CCCCCCC>[CH3:24][C:2]1([CH3:1])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH2:15][CH:14]3[N:16]([C:17]([O:19][CH2:32][C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=4)=[O:18])[CH:11]([CH2:12][CH2:13]3)[CH:10]=2)[O:3]1 |f:1.2|
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
|
5.76 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
1.964 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
Crude was dissolved in dry DCM (20.00 ml)
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then, solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC2CCC(C1)N2C(=O)OCC2=CC=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.194 mmol | |
AMOUNT: MASS | 810 mg | |
YIELD: PERCENTYIELD | 38.1% | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |